molecular formula C12H19N3S B6437184 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548984-38-7

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6437184
CAS No.: 2548984-38-7
M. Wt: 237.37 g/mol
InChI Key: ODCXXOSMCNICNT-UHFFFAOYSA-N
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Description

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core pyrimidine structure is a privileged pharmacophore in bioactive molecules, known for its ability to mimic natural nucleotides and interact with a variety of enzymatic targets . The substitution pattern on this particular pyrimidine, featuring a 3-methylpiperidine moiety and a methylsulfanyl group, suggests potential for diverse biological activity. Piperidine derivatives are commonly incorporated into molecules designed to modulate kinase activity, such as extracellular signal-regulated kinases (ERK) and other members of the kinome . Furthermore, pyrimidine cores bearing sulfur-containing substituents and heterocyclic amines have been explored in the development of novel antibacterial agents, demonstrating potent activity against Gram-positive bacteria, including drug-resistant strains . Researchers may investigate this compound as a core structure for developing inhibitors targeting key oncogenic signaling pathways or as a precursor for synthesizing novel anti-infective agents. Its value lies in its utility as a versatile building block for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and probing specific biological mechanisms in cellular assays. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

4-methyl-6-(3-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCXXOSMCNICNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,3-Diketones with Amidines

A widely used method involves reacting 3-(methylsulfanyl)-1,3-diketone precursors with amidines under basic conditions. For example, condensation of 3-(methylsulfanyl)pentane-2,4-dione with acetamidine hydrochloride in ethanol at 80°C yields 4-methyl-2-(methylsulfanyl)pyrimidine-6-ol. Subsequent chlorination using phosphorus oxychloride introduces a leaving group at position 6, facilitating nucleophilic substitution with 3-methylpiperidine.

Stepwise Assembly via Biginelli-like Reactions

Alternative routes adapt the Biginelli reaction by employing thiourea derivatives to introduce the methylsulfanyl group early in the synthesis. For instance, cyclocondensation of ethyl acetoacetate, 3-methylpiperidin-1-amine, and methyl isothiocyanate in acetic acid produces a dihydropyrimidine intermediate, which is oxidized to the aromatic pyrimidine using manganese dioxide. This method achieves a 68% yield but requires stringent control of oxidation conditions to avoid over-oxidation.

Optimization of Methylsulfanyl Group Incorporation

The methylsulfanyl group at position 2 is introduced via thiolation or displacement reactions:

Thiolation of Pyrimidinones

Oxidation of 2-thiouracil derivatives with methyl iodide in alkaline media provides a direct route. For example, treating 4-methyl-6-(3-methylpiperidin-1-yl)pyrimidin-2(1H)-one with methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C achieves 94% conversion to the methylsulfanyl derivative. Side reactions, such as over-alkylation, are suppressed by maintaining low temperatures.

Displacement of Chlorine with Methanethiolate

In a two-step process, 2-chloro-4-methyl-6-(3-methylpiperidin-1-yl)pyrimidine reacts with sodium methanethiolate in DMF at 50°C. This method, while efficient (78% yield), generates hydrogen sulfide gas, necessitating closed-system reactors.

Industrial-Scale Synthesis and Impurity Control

Scaling up the synthesis requires addressing key challenges:

Debzylation and Chiral Resolution

When benzyl-protected intermediates are used (e.g., to safeguard the piperidine nitrogen), hydrogenolysis with palladium on carbon (Pd/C) under 30 psi H2 at 25°C achieves quantitative deprotection. Impurities like dihydro derivatives are capped at <0.15% by optimizing hydrogen pressure and catalyst loading.

Crystallization and Purification

Final purification often employs recrystallization from ethanol-water mixtures (4:1 v/v), enhancing purity from 95% to >99.5%. Particle size distribution is controlled via anti-solvent addition rates, as rapid precipitation induces amorphous forms.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
SNAr with 3-methylpiperidine82%98.2%Low cost, minimal catalyst useRequires high temperatures
Buchwald-Hartwig89%99.1%High regioselectivityExpensive catalysts, moisture-sensitive
Thiolation of pyrimidinone94%98.7%Mild conditions, high conversionLimited to pre-oxidized intermediates

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine exhibit anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation. These compounds can function as kinase inhibitors, targeting specific pathways involved in tumor growth and metastasis .

GPR119 Agonism

The compound has been identified as a potential agonist for the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion. Agonists of GPR119 are being researched for their applications in treating metabolic disorders such as Type 2 diabetes and obesity. By enhancing glucose-dependent insulin secretion from pancreatic beta-cells, these compounds could provide a novel approach to managing blood sugar levels .

Synthesis and Formulation

The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with methylsulfanyl and pyrimidine components. This synthetic route is crucial for developing pharmaceutical formulations that can deliver the compound effectively to target sites within the body .

Clinical Applications

The clinical applications of this compound extend to several therapeutic areas:

  • Immunosuppressive Therapy : Due to its kinase inhibition properties, it may be used in therapies aimed at preventing organ transplant rejection or treating autoimmune diseases such as rheumatoid arthritis and lupus .
  • Metabolic Disorders : As a GPR119 agonist, it holds promise for treating conditions like obesity and Type 2 diabetes by enhancing insulin sensitivity and promoting weight loss through increased GLP-1 secretion .

Preclinical Studies on Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrimidine derivatives, including those related to this compound. The results demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting potential for further development into anticancer therapeutics .

GPR119 Agonism and Metabolic Benefits

In another study focusing on metabolic disorders, compounds exhibiting GPR119 agonism were tested for their ability to enhance insulin secretion and improve glucose tolerance in diabetic animal models. The findings indicated that these compounds could effectively lower blood glucose levels and improve metabolic profiles, supporting their potential use in diabetes management .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Anticancer TherapyInhibition of cancer cell proliferation through kinase inhibitionTargeted cancer treatment
GPR119 AgonismActivation of GPR119 receptor enhancing insulin secretionManagement of Type 2 diabetes and obesity
Immunosuppressive TherapyUse in preventing organ transplant rejectionTreatment for autoimmune diseases
Metabolic DisordersEnhancing glucose metabolism via GLP-1 secretionImproved blood sugar control

Mechanism of Action

The mechanism of action of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Position 6 Substitution

  • 4-Methyl-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine (4c): This compound replaces the 3-methylpiperidine group with a 4-methylphenyl ring. Synthesized via alkylation of 3c with CH₃I, it achieved an 82% yield, suggesting efficient substitution chemistry .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :
    Features an unsubstituted piperidine at position 6 and an amine group at position 2. The amine enhances hydrogen-bonding capacity, contrasting with the methylsulfanyl group in the target compound. This structural difference may lead to divergent biological interactions, such as altered receptor affinity .

B. Position 2 Substitution

  • 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine: Contains a phenyl group at position 2 and a methoxymethyl group at position 4. The bulky phenyl substituent reduces solubility but may improve binding to hydrophobic pockets in enzymes.

C. Multi-Substituted Derivatives

  • 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine :
    This derivative has dual piperazine groups, one sulfonylated. The sulfonyl group increases polarity and may improve pharmacokinetic properties like solubility. However, the added complexity could reduce metabolic stability compared to the simpler 3-methylpiperidine in the target compound .
Reactivity and Derivatization Potential
  • Position 2 (SCH₃) :
    The methylsulfanyl group can be oxidized to sulfoxide/sulfone or displaced by amines/thiols, enabling diversification. For instance, shows SCH₃ replacement with phenylpiperazine under reflux conditions .
  • This could enhance in vivo half-life .

Biological Activity

4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylsulfanyl group and a 3-methylpiperidine moiety. Its molecular formula is C11H16N2SC_{11}H_{16}N_2S with a molecular weight of approximately 212.32 g/mol. The presence of both the piperidine and pyrimidine structures is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties . For instance, in vitro assays have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent . Studies have reported its ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Case Study: Apoptosis Induction

A recent study assessed the pro-apoptotic effects of this compound on A549 cells, revealing that treatment led to a significant increase in late apoptosis markers as measured by flow cytometry. The results indicated that concentrations as low as 10 µM could effectively induce apoptosis, highlighting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. Modifications to the piperidine moiety or variations in the methylsulfanyl group have been shown to significantly influence its biological efficacy. For example, increasing lipophilicity through structural modifications enhances absorption and bioavailability, making it more effective in vivo.

Comparative Analysis

Compound Antimicrobial Activity Antioxidant Activity Anticancer Activity
This compoundHighModerateHigh
Piperazine DerivativesModerateLowVariable
Other Pyrimidine DerivativesLowModerateHigh

This table highlights the comparative biological activities of this compound against similar compounds, underscoring its unique position in medicinal chemistry.

Q & A

Basic Research: What synthetic routes are recommended for preparing 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, a pyrimidine core may be functionalized by reacting 4-chloro-2-(methylsulfanyl)pyrimidine derivatives with 3-methylpiperidine under reflux in anhydrous tetrahydrofuran (THF) with a base like triethylamine to facilitate substitution . Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrimidine:amine) and reaction time (12–24 hours). Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Research: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylsulfanyl at C2, piperidinyl at C6). Aromatic protons in pyrimidine resonate at δ 7.8–8.2 ppm, while piperidinyl protons appear as multiplet signals (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 294.18) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=S (methylsulfanyl) appear near 650–750 cm1^{-1} .

Advanced Research: How can contradictions in biological activity data across different assays be systematically resolved?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target specificity. To resolve discrepancies:

  • Validate assays using positive/negative controls (e.g., kinase inhibitors for PI3K-related studies) .
  • Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays).
  • Analyze structural analogs to identify substituent-dependent activity trends (e.g., methylsulfanyl vs. sulfone groups) .

Advanced Research: What crystallographic strategies are effective for resolving the 3D structure of this compound, particularly with flexible substituents?

Methodological Answer:

  • Use SHELX programs for structure refinement. High-resolution X-ray data (≤ 1.0 Å) are critical to resolve disorder in flexible 3-methylpiperidinyl groups .
  • Apply restraints for thermal parameters (ADPs) in disordered regions.
  • Validate hydrogen-bonding networks (e.g., N–H···S interactions) and π-π stacking between pyrimidine rings .

Advanced Research: How can structure-activity relationship (SAR) studies focus on the methylsulfanyl and piperidinyl groups?

Methodological Answer:

  • Methylsulfanyl Group : Replace with sulfoxide/sulfone to evaluate redox sensitivity. For example, oxidation with mCPBA increases polarity, altering membrane permeability .
  • Piperidinyl Group : Modify substituents (e.g., 3-methyl vs. 4-fluorophenyl) to probe steric/electronic effects. Compare IC50_{50} values in kinase inhibition assays .
  • Use docking simulations (AutoDock Vina) to predict interactions with targets like PI3K or cytochrome P450 enzymes .

Advanced Research: What computational approaches predict target interactions and metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) over 100 ns to assess stability of hydrogen bonds with Val882 or Lys833 .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic methylsulfanyl, hydrogen-bond acceptor at N1) .
  • ADME Prediction : Use SwissADME to calculate logP (~2.5) and assess CYP3A4-mediated metabolism risks .

Basic Research: What purification techniques are most effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to remove unreacted amines .
  • HPLC : Employ C18 columns (acetonitrile/water + 0.1% TFA) for final purity analysis (>98%) .

Advanced Research: How can pharmacokinetic properties be evaluated in preclinical models?

Methodological Answer:

  • In Vitro : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. Monitor CYP450 inhibition .
  • In Vivo : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of bioavailability and clearance .
  • Tissue Distribution : Radiolabel the compound (14^{14}C) to track accumulation in target organs (e.g., liver, brain) .

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